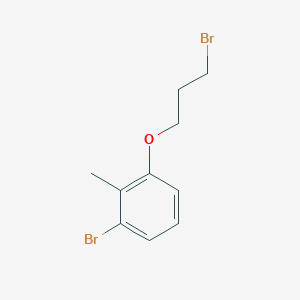
1-Bromo-3-(3-bromopropoxy)-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(3-bromopropoxy)-2-methylbenzene is an organic compound with the molecular formula C10H12Br2O. It is a brominated aromatic ether, which means it contains a benzene ring with bromine atoms and an ether linkage. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-(3-bromopropoxy)-2-methylbenzene can be synthesized through a multi-step process. One common method involves the bromination of 2-methylphenol (o-cresol) to form 2-methyl-4-bromophenol. This intermediate is then reacted with 1,3-dibromopropane in the presence of a base, such as potassium carbonate, to form the desired product.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale bromination and etherification reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(3-bromopropoxy)-2-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen atoms, forming the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or primary amines are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Major Products Formed
Nucleophilic Substitution: Products include ethers, alcohols, or amines, depending on the nucleophile used.
Oxidation: Products include quinones or other oxidized aromatic compounds.
Reduction: The major product is 2-methylphenol or its derivatives.
Scientific Research Applications
1-Bromo-3-(3-bromopropoxy)-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of brominated aromatic ethers on biological systems.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(3-bromopropoxy)-2-methylbenzene involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic aromatic substitution reactions, while the ether linkage can undergo cleavage or modification. The compound’s effects on biological systems may involve interactions with enzymes, receptors, or other cellular components.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-3-(3-bromopropoxy)propane
- 1-Bromo-3-phenoxypropane
- (3-Bromopropoxy)-tert-butyldimethylsilane
Uniqueness
1-Bromo-3-(3-bromopropoxy)-2-methylbenzene is unique due to its specific substitution pattern on the benzene ring and the presence of both bromine atoms and an ether linkage
Properties
Molecular Formula |
C10H12Br2O |
|---|---|
Molecular Weight |
308.01 g/mol |
IUPAC Name |
1-bromo-3-(3-bromopropoxy)-2-methylbenzene |
InChI |
InChI=1S/C10H12Br2O/c1-8-9(12)4-2-5-10(8)13-7-3-6-11/h2,4-5H,3,6-7H2,1H3 |
InChI Key |
WKXQEIJYDHJPOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Br)OCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















